molecular formula C12H18N2O3 B13738012 Barbituric acid, 5-allyl-5-(1-methylbutyl)-, (S)-(-)- CAS No. 20224-45-7

Barbituric acid, 5-allyl-5-(1-methylbutyl)-, (S)-(-)-

Cat. No.: B13738012
CAS No.: 20224-45-7
M. Wt: 238.28 g/mol
InChI Key: KQPKPCNLIDLUMF-QMMMGPOBSA-N
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Preparation Methods

The synthesis of 5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione involves the reaction of barbituric acid derivatives with appropriate alkylating agents. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide. The industrial production methods may involve large-scale batch reactors where the reaction is carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Scientific Research Applications

5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: As a barbiturate, it has been investigated for its potential use in treating conditions such as epilepsy and insomnia.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability .

Comparison with Similar Compounds

5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione can be compared with other barbiturates such as phenobarbital and pentobarbital. While all these compounds share similar sedative and hypnotic properties, 5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione is unique due to its specific alkyl and allyl substituents, which may influence its pharmacokinetic and pharmacodynamic properties .

Similar Compounds

Properties

CAS No.

20224-45-7

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H18N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)/t8-/m0/s1

InChI Key

KQPKPCNLIDLUMF-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@H](C)C1(C(=O)NC(=O)NC1=O)CC=C

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C

Origin of Product

United States

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